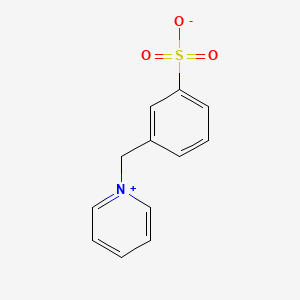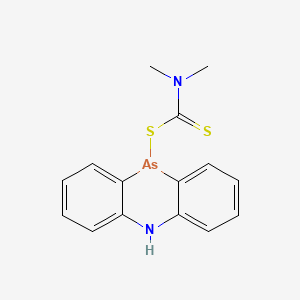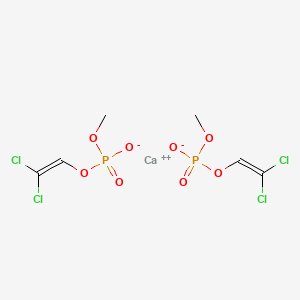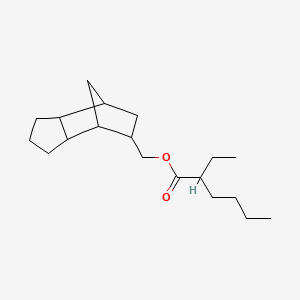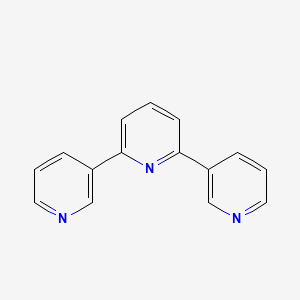
2,6-dipyridin-3-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dipyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-3-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction of 2,6-dibromopyridine with pyridine-3-boronic acid using a palladium catalyst under Suzuki-Miyaura conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated pyridine derivatives.
科学的研究の応用
2,6-Dipyridin-3-ylpyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the design of advanced materials, such as metal-organic frameworks and sensors.
作用機序
The mechanism by which 2,6-dipyridin-3-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
類似化合物との比較
Similar Compounds
2,2’6’,2’'-Terpyridine: Another tridentate ligand with three pyridine rings, but with a different arrangement.
2,6-Di(thiazol-2-yl)pyridine: Contains thiazole rings instead of pyridine rings.
2,6-Di(pyrazin-2-yl)pyridine: Features pyrazine rings in place of pyridine rings.
Uniqueness
2,6-Dipyridin-3-ylpyridine is unique due to its specific arrangement of pyridine rings, which provides distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and participating in catalytic processes, distinguishing it from other similar compounds .
特性
CAS番号 |
70650-96-3 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
2,6-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-6-14(12-4-2-8-16-10-12)18-15(7-1)13-5-3-9-17-11-13/h1-11H |
InChIキー |
KAZLMTSNKVMZLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


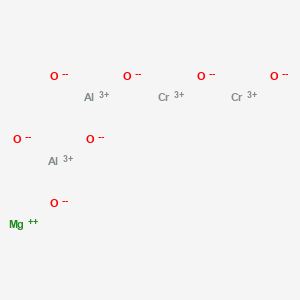


![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
